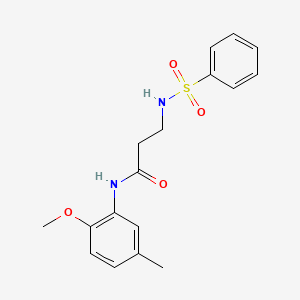![molecular formula C10H15N3O3S B5869340 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol](/img/structure/B5869340.png)
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol, also known as MPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPS is a pyridinol derivative that has been shown to possess a range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.
作用机制
The mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is not fully understood. However, studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of prostaglandins, which are involved in the inflammatory response. MMPs are involved in tissue remodeling and are overexpressed in various types of cancer. Inhibition of these enzymes by 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol may contribute to its anti-inflammatory and antitumor activities.
Biochemical and Physiological Effects:
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can inhibit the production of pro-inflammatory cytokines and chemokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria. In vivo studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can reduce inflammation, inhibit tumor growth, and improve survival rates in animal models.
实验室实验的优点和局限性
One of the major advantages of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol is its broad range of pharmacological activities. This makes it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other drugs. However, there are also some limitations to using 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in acidic conditions, which can affect its activity.
未来方向
There are several future directions for research on 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. One area of research is the development of new formulations of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol that improve its solubility and stability. Another area of research is the identification of new targets for 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol, which could expand its therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol and its potential side effects. Overall, 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol shows great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
合成方法
The synthesis of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol involves the reaction of 2-hydroxypyridine with 4-methylpiperazine in the presence of a sulfonating agent. The resulting product is then purified by column chromatography to obtain pure 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. The synthesis method has been optimized to produce high yields of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol with high purity.
科学研究应用
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-inflammatory activity. 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Another area of research is the antitumor activity of 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol. Studies have shown that 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the metastatic potential of cancer cells. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the treatment of various types of cancer.
5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol has also been studied for its antibacterial activity. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. This makes 5-[(4-methyl-1-piperazinyl)sulfonyl]-2-pyridinol a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)17(15,16)9-2-3-10(14)11-8-9/h2-3,8H,4-7H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCZRBFLZSHNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)

![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5869285.png)
![N'-[4-(diethylamino)benzylidene]cyclopropanecarbohydrazide](/img/structure/B5869298.png)

![nicotinaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5869311.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5869333.png)
![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5869347.png)
![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)propanamide](/img/structure/B5869353.png)
